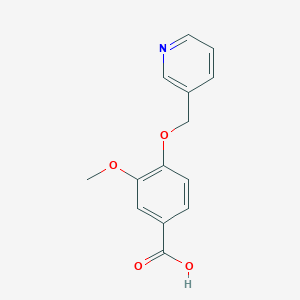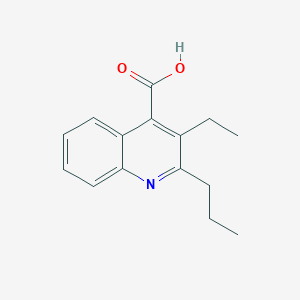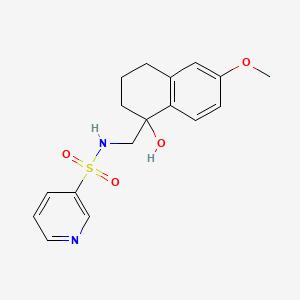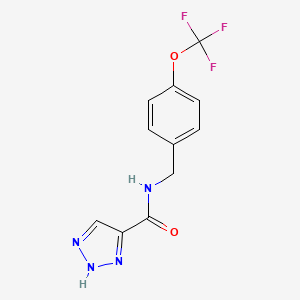
5-(1-Benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-Benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol is a compound derived from benzo[b]thiophene, which is a sulfur-containing heterocycle. The oxadiazole ring, a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, is known for its presence in compounds with various biological activities. The thiol group attached to the oxadiazole ring can potentially be involved in chemical reactions that contribute to the biological activity of these compounds .
Synthesis Analysis
The synthesis of related 1,3,4-oxadiazole derivatives typically involves the conversion of an acid hydrazide, which can be obtained from cinnamic acid, into various heterocyclic compounds. For instance, treatment of an acid hydrazide with formic acid and subsequent refluxing with phosphorous pentoxide or phosphorous pentasulphide can yield 1,3,4-oxadiazoles and thiadiazoles . Another approach involves dehydrative cyclization of N,N'-diacylhydrazines in the presence of phosphorous oxychloride to obtain 2,5-disubstituted-1,3,4-oxadiazoles . These methods highlight the versatility of the synthetic routes towards the oxadiazole core.
Molecular Structure Analysis
The molecular structure of these compounds is confirmed through various spectral analyses. Techniques such as 1H-NMR, IR, UV-Vis, and mass spectrometry are employed to elucidate the structure and confirm the successful synthesis of the desired compounds . These techniques provide detailed information about the molecular framework and the substitution pattern on the oxadiazole ring.
Chemical Reactions Analysis
The thiol group in this compound and related compounds can undergo various chemical reactions. For example, it can be used as a reactive site for further functionalization or as a key moiety in biological interactions. The presence of the thiol group can also influence the reactivity of the oxadiazole ring, making these compounds suitable for a range of chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by the substituents on the oxadiazole ring and the presence of the thiol group. These properties are crucial for determining the compound's solubility, stability, and reactivity, which in turn affect their potential biological activity and applications in medicinal chemistry .
Biological Activity and Case Studies
Several studies have been conducted to evaluate the biological activities of 1,3,4-oxadiazole derivatives. For instance, compounds bearing the oxadiazole moiety have been screened for antimicrobial activity against various bacterial strains and fungi, showing promising results . Additionally, some derivatives have been tested for their inhibitory activity against enzymes like butyrylcholinesterase, which is relevant in the context of neurodegenerative diseases . These case studies demonstrate the potential of 1,3,4-oxadiazole derivatives as bioactive molecules.
科学的研究の応用
Corrosion Inhibition
5-(1-Benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol and its derivatives demonstrate significant corrosion inhibition properties. In a study by Ammal et al. (2018), 1,3,4-oxadiazole derivatives were synthesized and tested for their ability to inhibit corrosion in mild steel within sulphuric acid environments. These derivatives, including variants like MBIMOT, EBIMOT, and PBIMOT, showed an increased charge transfer resistance, suggesting the formation of a protective layer on mild steel. This was further supported by SEM micrographs and polarization studies, indicating a mixed-type behavior of these inhibitors. The adsorption characteristics conformed to the Langmuir adsorption isotherm, suggesting a mix of physisorption and chemisorption on the mild steel surface (Ammal, Prajila, & Joseph, 2018).
Antimicrobial Activity
The antimicrobial properties of this compound derivatives have been extensively studied. Naganagowda and Petsom (2011) synthesized derivatives from 3-chloro-1-benzothiophene-2-carbohydrazide and evaluated their antibacterial activity. These compounds exhibited significant antimicrobial effects against various pathogens, highlighting their potential in the development of new antimicrobial agents (Naganagowda & Petsom, 2011).
Anticancer Potential
Research by Zhang et al. (2005) identified a novel apoptosis inducer, 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole (1d), from a series of 1,2,4-oxadiazole derivatives. This compound demonstrated activity against several breast and colorectal cancer cell lines, suggesting its potential as an anticancer agent. The identification of TIP47, an IGF II receptor binding protein, as the molecular target of this compound underscores its relevance in cancer treatment research (Zhang et al., 2005).
Optoelectronic Applications
Thiophene substituted 1,3,4-oxadiazole derivatives, including those related to this compound, have been explored for their optoelectronic properties. A study by Naik et al. (2019) investigated the photophysical properties of these derivatives, highlighting their potential in photonic, sensor, and optoelectronic device applications. The study focused on understanding the dipole moments and HOMO-LUMO energy gaps, which are crucial for their application in optoelectronics (Naik, Maridevarmath, Khazi, & Malimath, 2019).
作用機序
Target of action
Compounds containing a benzothiophene moiety, such as Zileuton , are known to interact with 5-lipoxygenase, an enzyme that catalyzes the formation of leukotrienes from arachidonic acid . .
Mode of action
The mode of action would depend on the specific targets of the compound. For instance, Zileuton inhibits leukotriene formation by selectively inhibiting 5-lipoxygenase
Biochemical pathways
The biochemical pathways affected by this compound would depend on its specific targets. For example, Zileuton affects the leukotriene synthesis pathway
特性
IUPAC Name |
5-(1-benzothiophen-2-yl)-3H-1,3,4-oxadiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2OS2/c14-10-12-11-9(13-10)8-5-6-3-1-2-4-7(6)15-8/h1-5H,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJWFEMYFBOTDHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=NNC(=S)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,5-dichlorothiophene-3-carboxamide](/img/structure/B2530613.png)

![N-(6-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}pyridin-2-yl)-4-methylbenzamide](/img/structure/B2530616.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2530617.png)
![(2Z)-2-[(2-methoxyphenyl)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one](/img/structure/B2530618.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2530620.png)

![N-(2-furylmethyl)-4-{[2-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-oxoquinazolin-3(4H)-yl]methyl}cyclohexanecarboxamide](/img/structure/B2530626.png)


![8-(2-Furylmethyl)-1,6,7-trimethyl-3-[(2-methylphenyl)methyl]-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2530630.png)

![2-{[(2-Chloro-4-fluorobenzyl)amino]methyl}-6-methoxyphenol](/img/structure/B2530633.png)